7-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
7-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H8BrF2N It is a derivative of tetrahydroisoquinoline, featuring bromine and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline typically involves the bromination and fluorination of tetrahydroisoquinoline derivatives. One common method includes the use of bromine and fluorinating agents under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted tetrahydroisoquinoline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
7-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorine substituents, which can affect its chemical properties and reactivity.
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Another fluorinated and brominated compound with different structural features and applications.
4-Bromo-2,6-difluorobenzaldehyde: A simpler aromatic compound with bromine and fluorine substituents.
Uniqueness: 7-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms can enhance its stability and influence its interactions with other molecules, making it valuable for various research applications .
Properties
Molecular Formula |
C9H8BrF2N |
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Molecular Weight |
248.07 g/mol |
IUPAC Name |
7-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C9H8BrF2N/c10-7-1-2-8-6(3-7)4-13-5-9(8,11)12/h1-3,13H,4-5H2 |
InChI Key |
HQQJDBLDWRWPHV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(CN1)(F)F |
Origin of Product |
United States |
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